4,5-Dichloro-2-fluoro-3-methylbenzoic acid

Description

Significance of Halogenated Benzoic Acid Scaffolds in Chemical Research

Among the various classes of substituted benzoic acids, halogenated derivatives hold a position of particular importance in the landscape of chemical research. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid scaffold dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This has profound implications for its potential applications.

Halogenation can enhance the binding affinity of a molecule to its biological target, a critical factor in drug design. acs.org For instance, the presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that can contribute to the stability of a ligand-protein complex. acs.org This makes halogenated benzoic acids highly sought-after intermediates in the synthesis of novel therapeutic agents. nih.gov In the field of agrochemicals, these compounds are used to develop new herbicides and pesticides with improved efficacy and selectivity. Furthermore, the unique reactivity of halogenated aromatic rings makes them valuable precursors for the synthesis of more complex molecules through various cross-coupling reactions.

Overview of 4,5-Dichloro-2-fluoro-3-methylbenzoic Acid: Aromatic System Under Investigation

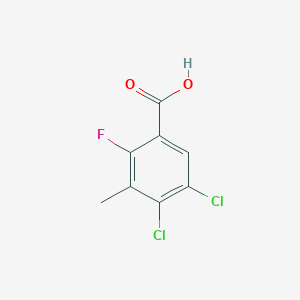

This compound is a specific polysubstituted benzoic acid that has garnered interest within the scientific community. Its structure is characterized by a benzoic acid core with two chlorine atoms at the 4 and 5 positions, a fluorine atom at the 2 position, and a methyl group at the 3 position. This particular arrangement of substituents creates a unique electronic and steric environment, influencing its reactivity and potential applications.

This compound serves as a valuable building block in synthetic organic chemistry. The presence of multiple halogen atoms and a methyl group on the aromatic ring provides several sites for further functionalization, allowing chemists to construct more complex molecular architectures. The specific substitution pattern of this compound makes it a key intermediate in the development of new pharmaceuticals and other specialty chemicals. chiralen.com

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 2432848-83-2 chiralen.com |

| Molecular Formula | C₈H₅Cl₂FO₂ |

| Molecular Weight | 223.03 g/mol |

The following table details some of the computed properties of the closely related compound, 4,5-dichloro-2-fluorobenzoic acid, which provides some insight into the general characteristics of this class of molecules. nih.gov

| Property | Value |

| Molecular Weight | 209.00 g/mol nih.gov |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 207.9494129 Da nih.gov |

| Monoisotopic Mass | 207.9494129 Da nih.gov |

| Topological Polar Surface Area | 37.3 Ų nih.gov |

| Heavy Atom Count | 12 |

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-3-6(10)5(9)2-4(7(3)11)8(12)13/h2H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWYXKJXVJWICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid (I) reveals several potential disconnections. The most logical primary disconnection is at the carboxylic acid group, leading back to a substituted toluene (B28343) derivative (II). This approach is favorable as numerous methods exist for the oxidation of a methyl group to a carboxylic acid.

A further disconnection of the chloro groups from the aromatic ring of intermediate (II) is a plausible next step. However, the regioselectivity of direct chlorination of a precursor like 2-fluoro-3-methyltoluene can be challenging to control. A more strategic approach involves introducing the chloro groups at an earlier stage or utilizing a starting material that already contains the desired chlorination pattern.

Therefore, a key intermediate in the synthesis is likely to be 1,2-dichloro-4-fluoro-5-methylbenzene (II) . This precursor simplifies the final step to a single oxidation reaction. Another potential disconnection involves the formation of the carbon-carbon bond of the carboxylic acid, for instance, through a Grignard reagent, which would lead back to a tri-halogenated toluene derivative.

Key Precursors Identified Through Retrosynthetic Analysis:

| Precursor No. | Compound Name | Plausible Subsequent Transformation |

| II | 1,2-Dichloro-4-fluoro-5-methylbenzene | Oxidation of the methyl group |

| III | 4,5-Dichloro-2-fluoro-3-methyl-1-halobenzene | Grignard reaction followed by carboxylation |

| IV | 2-Fluoro-3-methylbenzoic acid | Regioselective dichlorination |

Development and Optimization of Multi-Step Synthesis Pathways

Based on the retrosynthetic analysis, several multi-step pathways can be devised. The most common strategies involve the careful introduction and manipulation of functional groups to achieve the desired substitution pattern.

Regioselective Halogenation Approaches

The introduction of two chlorine atoms at positions 4 and 5 of a 2-fluoro-3-methyl-substituted benzene (B151609) ring requires careful consideration of directing effects. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This would favor substitution at the 5-position. However, achieving dichlorination specifically at the 4- and 5-positions can be complex.

A potential strategy involves the chlorination of a precursor such as 2-fluoro-3-methylphenol. The hydroxyl group is a strong activating and ortho-, para-directing group, which could facilitate the introduction of chlorine atoms at the desired positions. Subsequent removal of the hydroxyl group would be necessary.

Alternatively, starting with a compound that already possesses some of the required halogenation, such as 3,4-dichlorotoluene, and then introducing the fluorine and methyl groups is another possibility, although this can also present regioselectivity challenges.

Carboxylation Strategies (e.g., via Grignard or Lithiation followed by CO2)

A robust method for introducing the carboxylic acid group is through the formation of an organometallic intermediate, such as a Grignard or organolithium reagent, followed by quenching with carbon dioxide. google.comnih.govodmu.edu.ua For the synthesis of this compound, this would typically involve the formation of a Grignard reagent from a precursor like 1-bromo-4,5-dichloro-2-fluoro-3-methylbenzene.

The general reaction scheme is as follows: Ar-Br + Mg → Ar-MgBr Ar-MgBr + CO₂ → Ar-CO₂MgBr Ar-CO₂MgBr + H₃O⁺ → Ar-COOH + Mg(OH)Br

This method is advantageous as it forms the carboxylic acid in a single, high-yielding step. chemicalbook.com However, the preparation of the required halogenated precursor can be challenging. The formation of Grignard reagents is sensitive to moisture and requires anhydrous conditions. chemicalbook.com

Table of Grignard Reaction Parameters:

| Parameter | Typical Conditions |

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) |

| Initiator | Iodine crystal or pre-formed Grignard reagent |

| Reactant | Dry carbon dioxide (solid or gas) |

| Work-up | Acidic aqueous solution (e.g., HCl or H₂SO₄) |

Methyl Group Introduction and Functionalization

The introduction of the methyl group can be achieved through various methods, including Friedel-Crafts alkylation. However, this method is often plagued by issues of polysubstitution and rearrangement. A more controlled approach is to start with a precursor that already contains the methyl group, such as a substituted toluene.

Functionalization of the methyl group itself is primarily focused on its oxidation to the carboxylic acid, which is the final step in many synthetic routes.

Oxidation Reactions for Carboxylic Acid Formation

The oxidation of the methyl group on the aromatic ring is a common and effective method for the synthesis of benzoic acids. rsc.org Various oxidizing agents can be employed for this transformation.

Common Oxidizing Agents for Toluene Derivatives:

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Basic, aqueous solution, followed by acidification |

| Chromic acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ in sulfuric acid |

| Nitric acid (HNO₃) | Concentrated, high temperatures |

The choice of oxidizing agent depends on the other functional groups present in the molecule to avoid unwanted side reactions. For a molecule with multiple halogen substituents like 4,5-dichloro-2-fluoro-3-methyltoluene, a strong oxidizing agent like potassium permanganate under controlled conditions is often suitable.

Alternative Synthetic Routes and Comparative Analysis

An alternative approach to the synthesis of this compound could involve a Sandmeyer-type reaction starting from a suitably substituted aniline (B41778). For instance, starting from 4,5-dichloro-2-fluoro-3-methylaniline, diazotization followed by reaction with a cyanide source (e.g., cuprous cyanide) would yield the corresponding benzonitrile. Subsequent hydrolysis of the nitrile group would provide the desired carboxylic acid. While this route is plausible, the synthesis of the starting aniline derivative can be complex.

A similar strategy is documented for the synthesis of the isomeric 2,5-dichloro-3-fluoro-4-methylbenzoic acid, which proceeds via a diazonium salt intermediate. prepchem.com This highlights the utility of diazonium chemistry in the synthesis of polysubstituted aromatic compounds.

Comparison of Synthetic Strategies:

| Strategy | Advantages | Disadvantages |

| Oxidation of a pre-formed toluene | Direct and often high-yielding final step. | Synthesis of the substituted toluene can be challenging. |

| Carboxylation via Grignard reagent | Reliable method for introducing the carboxylic acid. | Requires anhydrous conditions and a halogenated precursor. |

| Nitrile hydrolysis via Sandmeyer reaction | Versatile for introducing the carboxyl group equivalent. | Synthesis of the starting aniline can be multi-step. |

Green Chemistry Principles in the Synthesis of this compound

The proposed synthesis of this compound can be evaluated and improved based on the twelve principles of green chemistry:

Prevention of Waste: The primary goal is to design a synthesis that minimizes the formation of byproducts, such as unwanted isomers or over-chlorinated products. This can be achieved through the optimization of reaction conditions, including catalyst selection, reaction time, and temperature, to enhance the selectivity for the desired product.

Atom Economy: A synthesis with high atom economy maximizes the incorporation of all materials used in the process into the final product. The choice of the chlorinating agent and catalyst can influence the atom economy of the reaction.

Use of Less Hazardous Chemical Synthesis: Traditional chlorination methods often use toxic chlorine gas. Exploring alternative, less hazardous chlorinating agents, such as N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA), could present a safer synthetic route.

Safer Solvents and Auxiliaries: The use of volatile and toxic organic solvents like dichloromethane (B109758) or carbon tetrachloride poses environmental and health risks. Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, or even performing the reaction under solvent-free conditions, would be a significant improvement.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. If heating is necessary, the use of energy-efficient methods like microwave irradiation could be explored.

Use of Renewable Feedstocks: While the direct precursor, 2-fluoro-3-methylbenzoic acid, is typically derived from petrochemical sources, research into bio-based routes for producing aromatic starting materials is an active area of green chemistry.

Reduce Derivatives: The proposed synthesis aims to directly chlorinate the precursor without the need for protecting groups, which would add steps to the synthesis and generate more waste.

Catalysis: The use of catalytic amounts of a Lewis acid is preferable to stoichiometric reagents. Furthermore, the development of recyclable and more environmentally benign catalysts, such as solid acid catalysts, would enhance the greenness of the process.

Design for Degradation: The ultimate fate of the product in the environment should be considered. While the inherent properties of halogenated aromatic compounds can make them persistent, designing molecules that can degrade into benign products after their intended use is a key goal of green chemistry.

Real-time Analysis for Pollution Prevention: Implementing in-process monitoring techniques can help to ensure that the reaction is proceeding as expected and to minimize the formation of byproducts, thus preventing pollution at its source.

Inherently Safer Chemistry for Accident Prevention: Choosing less hazardous chemicals and reaction conditions can significantly reduce the risk of accidents such as explosions or fires. For example, using a solid chlorinating agent instead of gaseous chlorine would be an inherently safer approach.

By systematically applying these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid, the outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents present on the benzene (B151609) ring.

Regioselectivity and Directing Effects of Substituents

The position of an incoming electrophile on the aromatic ring is determined by the cumulative directing effects of the existing substituents. The substituents on the ring are the -F, -Cl, -CH₃, and -COOH groups.

Fluorine (-F) and Chlorine (-Cl): Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the aromatic ring less reactive towards electrophiles. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate at these positions. pressbooks.publibretexts.org

Methyl (-CH₃): The methyl group is an activating group and an ortho-, para-director. It donates electron density to the ring via an inductive effect and hyperconjugation. pressbooks.pub

Carboxylic Acid (-COOH): The carboxylic acid group is a deactivating group and a meta-director. It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects. pressbooks.pub

The regioselectivity of an electrophilic attack on this compound will be a complex interplay of these competing effects. The single available position for substitution is at C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -F | 2 | Deactivating | Ortho, Para |

| -CH₃ | 3 | Activating | Ortho, Para |

| -Cl | 4 | Deactivating | Ortho, Para |

| -Cl | 5 | Deactivating | Ortho, Para |

| -COOH | 1 | Deactivating | Meta |

The combined influence of these substituents makes electrophilic aromatic substitution on this compound challenging. The ring is significantly deactivated by the presence of three electron-withdrawing halogens and a carboxylic acid group. The weak activating effect of the methyl group is likely insufficient to overcome the strong deactivation.

Mechanistic Investigations of Substitution Processes

Detailed mechanistic studies on the electrophilic aromatic substitution of this compound are not extensively documented in the literature. However, the general mechanism for EAS involves the attack of an electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. researchgate.net The reaction is completed by the loss of a proton from the carbon atom bearing the electrophile, which restores the aromaticity of the ring. For substituted benzenes, the stability of the possible arenium ion intermediates determines the regioselectivity.

Nucleophilic Aromatic Substitution Reactions on the Aromatic Ring System

Nucleophilic aromatic substitution (SNA) is another important reaction pathway for substituted aromatic compounds, particularly those bearing electron-withdrawing groups. The heavily halogenated ring of this compound, combined with the deactivating carboxylic acid group, makes it a potential candidate for such reactions.

The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov In this compound, the two chlorine atoms and the fluorine atom activate the ring towards nucleophilic attack. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions. nih.gov Therefore, a nucleophile would likely attack the carbon bearing the fluorine atom (C2). However, the presence of the ortho-methyl group may provide some steric hindrance to this attack. Substitution of the chlorine atoms at C4 and C5 is also possible.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification and Amidation

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com Given the steric hindrance around the carboxylic acid group from the ortho-fluoro and ortho-methyl substituents, harsher reaction conditions or more potent coupling agents may be required for efficient esterification. organic-chemistry.orgresearchgate.net The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for esterifying sterically hindered carboxylic acids. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be achieved by reacting it with an amine. Direct reaction with an amine is generally not feasible and requires the activation of the carboxylic acid. nih.govorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.net Common methods for activating the carboxylic acid for amidation include conversion to an acyl chloride, or the use of coupling agents. lookchemmall.comresearchgate.netresearchgate.net

| Reaction | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification (Steglich) | Alcohol, DCC, DMAP | Ester |

| Amidation | 1. SOCl₂ or (COCl)₂2. Amine | Amide |

| Amidation (Coupling) | Amine, Coupling Agent (e.g., HATU, HOBt/EDC) | Amide |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or the presence of a catalyst. nist.govmasterorganicchemistry.com The mechanism of decarboxylation can vary depending on the reaction conditions and the nature of the other substituents on the aromatic ring. researchgate.netnih.gov For polyhalogenated benzoic acids, decarboxylation can sometimes be facilitated by the electronic effects of the halogens. The presence of ortho-substituents can also influence the rate of decarboxylation. researchgate.net

Reduction to Alcohol or Aldehyde Derivatives

The reduction of carboxylic acids to their corresponding primary alcohols or aldehydes is a fundamental transformation in organic synthesis. Typically, powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are employed for the reduction to alcohols. The formation of aldehydes from carboxylic acids is more challenging as it requires milder and more selective reagents to prevent over-reduction to the alcohol.

Despite the commonality of these reactions, no specific studies detailing the reduction of this compound have been found. Consequently, reaction conditions, yields, and the impact of the compound's specific substitution pattern on the reduction process remain undocumented.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples, each utilizing a palladium catalyst to couple aryl halides with various partners. wikipedia.orglibretexts.orgmdpi.comlibretexts.org

The structure of this compound, possessing two chloro-substituents, theoretically allows for participation in these coupling reactions. The relative reactivity of the two chlorine atoms could potentially be influenced by the electronic effects of the fluorine, methyl, and carboxylic acid groups. However, a comprehensive search has not yielded any specific examples of Suzuki, Heck, or Sonogashira coupling reactions involving this compound. Research on related dichloro-substituted aromatic compounds has been reported, but direct analogues for this specific substrate are absent from the available literature. nih.govresearchgate.net

General conditions for these coupling reactions are well-established and are summarized in the table below. The applicability and specific outcomes of these conditions for this compound have not been experimentally verified in the public domain.

| Reaction Type | Typical Reactants | Catalyst System | Base | Solvent |

| Suzuki-Miyaura Coupling | Aryl or vinyl halide, Boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligand | Carbonate or phosphate (B84403) base | Toluene (B28343), Dioxane, Water |

| Heck Coupling | Aryl or vinyl halide, Alkene | Pd(0) or Pd(II) salt, Ligand | Amine base (e.g., Et₃N) | DMF, Acetonitrile (B52724) |

| Sonogashira Coupling | Aryl or vinyl halide, Terminal alkyne | Pd(0) complex, Copper(I) co-catalyst | Amine base (e.g., Et₃N, piperidine) | THF, DMF |

Radical Reactions and Photochemical Transformations

Radical reactions and photochemical transformations offer alternative pathways for the functionalization of aromatic compounds. These reactions can involve the homolytic cleavage of bonds initiated by radical initiators or light, leading to a variety of potential products. For instance, radical chlorination of the methyl group could occur under UV light. google.com

As with the other reaction types, there is a notable absence of specific research detailing the behavior of this compound under radical or photochemical conditions. The specific influence of the combined electronic and steric effects of the substituents on the regioselectivity and efficiency of such transformations remains unexplored in the available scientific literature.

Advanced Spectroscopic Characterization Research of 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For 4,5-Dichloro-2-fluoro-3-methylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for an unambiguous structural assignment.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

¹H NMR: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, in addition to the acidic proton of the carboxylic acid group.

Aromatic Region: The single aromatic proton would appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the deshielding effects of the adjacent chlorine and fluorine atoms.

Aliphatic Region: The methyl group protons (-CH₃) would also appear as a singlet, with a chemical shift in the typical range for an aryl methyl group.

Carboxylic Acid Proton: The acidic proton (-COOH) would be observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

¹³C NMR: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Due to the low symmetry of the molecule, seven distinct signals are expected for the aromatic and carboxylic carbons, plus one for the methyl carbon. The chemical shifts would be significantly influenced by the electronegative halogen substituents and the carboxylic acid group.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Notes |

| -COOH | >10 | ~165-170 | broad singlet | Chemical shift is solvent dependent. |

| Ar-H | ~7.5-8.0 | ~125-130 | singlet | Deshielded by adjacent halogens. |

| -CH₃ | ~2.3-2.5 | ~15-20 | singlet | Typical range for an aryl methyl group. |

| Ar-C (quaternary) | - | ~115-160 | - | Six distinct signals expected due to the substitution pattern. |

This table represents expected values based on known substituent effects in NMR spectroscopy, as detailed experimental data is not publicly available.

¹⁹F NMR and Halogen Isotope Effects

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide crucial information for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the adjacent chloro and methyl substituents.

Halogen isotope effects are generally not significant enough to cause observable splitting in standard ¹H or ¹³C NMR spectra. However, the presence of the two chlorine atoms would be confirmed by mass spectrometry.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): In this case, COSY would primarily be used to confirm the absence of proton-proton couplings in the aromatic region, as the single aromatic proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals for the aromatic CH and the methyl group.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Analysis of Characteristic Functional Group Frequencies

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands for the carboxylic acid, the substituted benzene (B151609) ring, and the carbon-halogen bonds.

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | Strong | Weak |

| C=O (Carboxylic Acid) | Stretching | 1710-1680 | Strong | Medium |

| C=C (Aromatic Ring) | Stretching | 1600-1450 | Medium to Strong | Strong |

| C-H (Aromatic) | Stretching | 3100-3000 | Medium | Strong |

| C-H (Methyl) | Stretching | 2980-2850 | Medium | Medium |

| C-F | Stretching | 1250-1000 | Strong | Weak |

| C-Cl | Stretching | 850-550 | Strong | Strong |

This table represents expected vibrational frequencies based on established group frequency correlations. Detailed experimental spectra are not publicly available.

Correlation with Theoretical Vibrational Frequencies

In the absence of experimental FT-IR and FT-Raman spectra, theoretical calculations using methods such as Density Functional Theory (DFT) can be employed to predict the vibrational frequencies. These calculations would provide a theoretical spectrum that can be used for comparison if and when experimental data becomes available. The calculated frequencies are often scaled to better match experimental values. Such theoretical studies would aid in the assignment of complex vibrational modes in the fingerprint region of the spectrum, where multiple vibrations can overlap.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For this compound, HRMS offers profound insights into its molecular structure through detailed fragmentation analysis and the distinctive isotopic patterns imparted by the chlorine atoms.

In HRMS, the fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would proceed through characteristic pathways governed by the stability of the resulting ions. The initial event is the formation of the molecular ion [M]⁺• or a protonated molecule [M+H]⁺. The subsequent fragmentation is influenced by the substituents on the aromatic ring.

A plausible fragmentation pathway for this compound would likely involve the following key steps:

Initial Ionization: Formation of the molecular ion.

Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the O-H bond, leading to the loss of a hydroxyl radical (•OH) to form a stable acylium ion.

Decarboxylation: Subsequent loss of carbon monoxide (CO) from the acylium ion is a very common and favorable fragmentation pathway.

Loss of Halogens: The molecule can also undergo the loss of one or both chlorine atoms. The loss of a chlorine radical (•Cl) from the molecular ion is a probable event.

Methyl Group Fragmentation: Cleavage of the methyl group (•CH₃) can also occur.

These fragmentation patterns are guided by the relative bond strengths and the stability of the resulting fragment ions. The presence of electron-withdrawing groups like chlorine and fluorine influences the electron distribution and, consequently, the fragmentation behavior. mdpi.com The fragmentation pathways for halogenated aromatic compounds are often complex, but predictable based on general principles of mass spectrometry. nih.gov

A representative, though theoretical, table of major fragment ions for this compound is presented below.

| Fragment Ion | Proposed Structure | m/z (Theoretical) | Formation Pathway |

| [M]⁺ | [C₈H₅Cl₂FO₂]⁺ | 221.96 | Molecular Ion |

| [M-OH]⁺ | [C₈H₄Cl₂FO]⁺ | 204.96 | Loss of •OH from the carboxylic acid group |

| [M-COOH]⁺ | [CⲇH₄Cl₂F]⁺ | 176.97 | Loss of the carboxyl group |

| [M-Cl]⁺ | [C₈H₅ClFO₂]⁺ | 186.99 | Loss of a chlorine atom |

Note: The m/z values are calculated based on the most abundant isotopes.

A definitive feature in the mass spectrum of a chlorinated compound is the isotopic pattern that arises from the natural abundance of chlorine isotopes, primarily ³⁵Cl (75.77%) and ³⁷Cl (24.23%). libretexts.org This results in a characteristic cluster of peaks for any chlorine-containing ion.

For an ion containing two chlorine atoms, such as the molecular ion of this compound, a distinctive pattern of three peaks will be observed:

[M]⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The theoretical relative intensity ratio of these peaks ([M]⁺:[M+2]⁺:[M+4]⁺) is approximately 9:6:1. libretexts.org This pattern provides unambiguous confirmation of the presence of two chlorine atoms within the molecule or a fragment. For fragments containing a single chlorine atom, a simpler [M']⁺:[M'+2]⁺ pattern with a ratio of approximately 3:1 would be observed. libretexts.org

| Isotopologue | Isotopic Composition | Relative Abundance |

| [M]⁺ | C₈H₅³⁵Cl₂FO₂ | 100% (Reference) |

| [M+2]⁺ | C₈H₅³⁵Cl³⁷ClFO₂ | ~65% |

| [M+4]⁺ | C₈H₅³⁷Cl₂FO₂ | ~10% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV radiation promotes electrons from lower energy molecular orbitals (HOMO) to higher energy ones (LUMO). nih.gov

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring and the carboxyl group. The primary absorption bands of benzoic acid are often influenced by its substituents. researchgate.net The presence of electron-withdrawing groups like chlorine and fluorine, and an electron-donating methyl group, will shift the absorption maxima (λmax) compared to unsubstituted benzoic acid. libretexts.org

Generally, substituted benzoic acids exhibit two main absorption bands:

A primary, high-intensity band (B-band): This corresponds to a π → π* transition of the entire conjugated system. For unsubstituted benzoic acid, this appears around 230 nm. researchgate.net

A secondary, lower-intensity band (C-band): This is considered a shifted benzene band. researchgate.net

The specific λmax values for this compound would need to be determined experimentally, but based on analogous compounds, the primary absorption is expected in the 230-280 nm range.

| Type of Transition | Associated Chromophore | Expected Wavelength Region |

| π → π | Benzene Ring & C=O | ~230-280 nm |

| n → π | Carboxylic C=O | ~270-300 nm (often weak and may be obscured) |

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound by altering the energies of the ground and excited states. bau.edu.lb This phenomenon, known as solvatochromism, can lead to shifts in the absorption maxima.

π → π Transitions:* Increasing solvent polarity generally causes a small red shift (bathochromic shift) for π → π* transitions. This is because the excited state is often more polar than the ground state and is thus stabilized to a greater extent by polar solvents. ucl.ac.uk

n → π Transitions:* For n → π* transitions, an increase in solvent polarity typically results in a blue shift (hypsochromic shift). This is due to the stabilization of the non-bonding electrons in the ground state by hydrogen bonding with protic solvents, which increases the energy required for the transition. bau.edu.lb

In the case of this compound, changing the solvent from a non-polar one (e.g., hexane) to a polar, protic one (e.g., ethanol) would be expected to cause a slight red shift in the main π → π* absorption band and a potential blue shift in the weaker n → π* band of the carbonyl group. The ability of solvents to form hydrogen bonds with the carboxylic acid group can also inhibit dimer formation, which can affect the electronic spectra. ucl.ac.uk

| Solvent | Polarity | Expected Shift in π → π λmax* |

| Hexane | Non-polar | Reference |

| Dichloromethane (B109758) | Polar aprotic | Slight Red Shift |

| Ethanol (B145695) | Polar protic | Red Shift |

| Water | Highly polar protic | Larger Red Shift |

Computational and Theoretical Investigations of 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational molecular science. These methods are employed to predict the geometric and electronic properties of molecules with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4,5-Dichloro-2-fluoro-3-methylbenzoic acid, the primary conformational flexibility arises from the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

The dihedral angle between the plane of the carboxylic acid group and the aromatic ring is a key parameter. Due to steric hindrance from the ortho-substituents (fluorine and methyl groups), the carboxylic acid group is expected to be non-coplanar with the benzene ring. Computational studies on similar benzoic acids have shown that this torsion can significantly impact the molecule's energy and properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-Cl Bond Lengths | ~1.73 - 1.75 Å |

| C-F Bond Length | ~1.35 - 1.37 Å |

| C-C (methyl) Bond Length | ~1.50 - 1.52 Å |

| C=O Bond Length | ~1.20 - 1.22 Å |

| C-O Bond Length | ~1.34 - 1.36 Å |

| O-H Bond Length | ~0.96 - 0.98 Å |

| Dihedral Angle (COOH vs. Ring) | 20° - 40° |

Note: This table presents expected ranges for bond lengths and dihedral angles based on calculations of similar molecules and is for illustrative purposes only.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of characteristic peaks. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-C aromatic ring stretches, and the C-Cl, C-F, and C-C (methyl) stretching and bending vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3400 - 3600 (monomer), broad ~2500-3300 (dimer) |

| Carbonyl | C=O Stretch | 1700 - 1750 |

| Aromatic Ring | C-C Stretch | 1450 - 1600 |

| Fluoro Group | C-F Stretch | 1100 - 1300 |

| Chloro Groups | C-Cl Stretch | 600 - 800 |

| Methyl Group | C-H Stretch | 2850 - 3000 |

Note: These are generalized frequency ranges and can be influenced by the specific electronic environment and intermolecular interactions.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its reactivity, stability, and optical properties. Electronic structure analysis provides a detailed picture of this arrangement.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the carboxylic acid. The LUMO is likely to be distributed over the aromatic ring and the electron-withdrawing carbonyl group. The presence of electronegative halogen atoms (Cl and F) would lower the energy of both the HOMO and LUMO, potentially affecting the energy gap.

Table 3: Hypothetical Frontier Orbital Energies and Energy Gap

| Parameter | Predicted Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Energy Gap | 4.0 to 5.0 eV |

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for hydrogen bonding and electrophilic interactions. The region around the acidic hydrogen would be strongly positive (blue). The aromatic ring would exhibit a more complex potential distribution due to the competing electron-withdrawing effects of the halogens and the carboxylic acid, and the electron-donating effect of the methyl group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the extent of electron delocalization, which is a key factor in molecular stability.

Thermodynamic Property Predictions (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic stability of a molecule is fundamental to understanding its behavior in chemical reactions. Computational methods can predict key thermodynamic parameters, providing a quantitative measure of the molecule's stability. These calculations are typically performed for the molecule in its optimized gas-phase geometry at a standard state (298.15 K and 1 atm).

Key thermodynamic properties that can be calculated include:

Standard Enthalpy of Formation (ΔHf°): Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a crucial indicator of the molecule's energetic stability.

Standard Molar Entropy (S°): Measures the degree of disorder or randomness of the molecule. It is calculated based on translational, rotational, and vibrational contributions determined from the optimized molecular structure and its vibrational frequencies.

Gibbs Free Energy of Formation (ΔGf°): This is the ultimate determinant of thermodynamic feasibility and spontaneity of chemical processes. It combines enthalpy and entropy (ΔG = ΔH - TΔS) and indicates the "useful" energy of a system.

Table 1: Illustrative Thermodynamic Properties for a Substituted Benzoic Acid (Example Data) This table presents example data typical for a substituted benzoic acid, as specific values for this compound are not available in published literature.

| Thermodynamic Parameter | Symbol | Illustrative Value | Unit |

| Standard Enthalpy of Formation | ΔHf° | -450.5 | kJ·mol⁻¹ |

| Standard Molar Entropy | S° | 420.8 | J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Formation | ΔGf° | -325.2 | kJ·mol⁻¹ |

Prediction of Reactivity Descriptors and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory.

HOMO: This orbital acts as the electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more polarizable and reactive.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated, providing a quantitative framework for understanding the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors are invaluable for comparing the reactivity of different molecules and for understanding how substituents alter the electronic character of the benzoic acid core.

Table 2: Illustrative Global Reactivity Descriptors (Example Data) This table presents example data calculated from HOMO/LUMO energies for a substituted benzoic acid to illustrate the concept. Specific values for this compound are not available.

| Reactivity Descriptor | Symbol | Formula | Illustrative Value | Unit |

| HOMO Energy | EHOMO | - | -7.25 | eV |

| LUMO Energy | ELUMO | - | -1.80 | eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 5.45 | eV |

| Ionization Potential | I | -EHOMO | 7.25 | eV |

| Electron Affinity | A | -ELUMO | 1.80 | eV |

| Electronegativity | χ | (I+A)/2 | 4.525 | eV |

| Chemical Hardness | η | (I-A)/2 | 2.725 | eV |

| Chemical Softness | S | 1/η | 0.367 | eV⁻¹ |

| Electrophilicity Index | ω | μ²/2η | 3.75 | eV |

Solvent Effects on Molecular Properties and Reactivity via Continuum Solvation Models

Chemical reactions are most often conducted in a solvent, which can significantly influence molecular properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects. In this approach, the solvent is modeled as a continuous dielectric medium, and the solute molecule is placed within a cavity in this medium.

The use of a solvation model allows for the prediction of:

Solvation Free Energy (ΔGsolv): This is the free energy change associated with transferring the molecule from the gas phase to the solvent. It is a key indicator of solubility.

Acidity (pKa): For an acid, the solvent plays a critical role in stabilizing the conjugate base (carboxylate anion) and the proton. Continuum models are essential for calculating accurate pKa values, which are fundamental to understanding the acid's behavior in aqueous or other protic media.

Reactivity in Solution: Solvent polarity can alter the energy landscape of a reaction, affecting activation barriers and the stability of transition states. By performing calculations within a continuum model, a more realistic picture of reactivity in solution can be obtained.

For this compound, one would expect that polar solvents like water or ethanol (B145695) would significantly stabilize the polar carboxylic acid group and its corresponding anion upon deprotonation.

Table 3: Illustrative Solvent Effects on Molecular Properties (Example Data) This table demonstrates how a key molecular property like the dipole moment might change in different solvent environments, based on typical results for similar compounds.

| Property | Gas Phase | Ethanol (ε ≈ 24.5) | Water (ε ≈ 78.4) | Unit |

| Dipole Moment (μ) | 2.5 | 3.8 | 4.1 | Debye |

| Gibbs Free Energy | 0 | -35.2 | -39.8 | kJ·mol⁻¹ |

Solid State Chemistry and Crystallography of 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Crystal Structure Elucidation using X-ray Diffraction

No published X-ray diffraction studies for 4,5-Dichloro-2-fluoro-3-methylbenzoic acid were found. The determination of its crystal system, space group, unit cell dimensions, and atomic coordinates remains a subject for future research.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A detailed analysis of intermolecular interactions is contingent on knowing the precise geometric arrangement of molecules within the crystal lattice. While one could hypothesize the presence of common motifs like carboxylic acid dimers via O-H···O hydrogen bonds, and potentially C-H···F, C-H···O, or halogen bonds involving the chlorine atoms, the specific nature and geometry of these interactions are unknown without crystallographic data. ed.ac.ukias.ac.in

Polymorphism and Co-crystallization Studies

There are no reports on the existence of different polymorphic forms or any co-crystallization studies involving this compound. Such investigations require the ability to grow and structurally characterize crystals under various conditions, which has not been documented for this compound.

Analytical Methodologies Development for 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 4,5-Dichloro-2-fluoro-3-methylbenzoic acid from its starting materials, byproducts, and potential isomers. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Method development for this analyte would typically involve optimizing several parameters to achieve efficient separation from potential impurities. While specific application notes for this exact molecule are not prevalent, established methods for similar halogenated benzoic acids provide a strong developmental framework. ekb.egamericanlaboratory.com A typical method would use a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often acidified with agents like trifluoroacetic acid (TFA) or citric acid to ensure the carboxylic acid group remains protonated for better retention and peak shape. americanlaboratory.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, set at a wavelength where the benzene (B151609) ring exhibits strong absorbance, such as 205 nm or 230 nm. ekb.egresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Halogenated Benzoic Acids

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., Zorbax SB-Aq, 4.6 x 250 mm, 5 µm) ekb.eg | Stationary phase for separation based on polarity. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidified aqueous component to suppress ionization. |

| Mobile Phase B | Acetonitrile and/or Methanol ekb.eg | Organic modifier to elute the compound. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV/DAD at ~205-230 nm ekb.egresearchgate.net | Quantifies the analyte based on its UV absorbance. |

| Column Temp. | 25-30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC) is highly effective for separating volatile compounds. However, due to its low volatility and polar carboxylic acid group, this compound is not directly suitable for GC analysis. It requires a derivatization step to convert it into a more volatile and thermally stable ester, most commonly a methyl ester. nih.gov This conversion is often achieved by reacting the acid with a methylating agent like diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (TMS-CHN2). nih.govscribd.com

Once derivatized, the resulting methyl 4,5-dichloro-2-fluoro-3-methylbenzoate can be analyzed using a GC system equipped with a capillary column (e.g., HP-5MS) and a Flame Ionization Detector (FID) or a mass spectrometer. scribd.comnih.gov The GC method would involve optimizing the temperature program to ensure separation from derivatives of any related impurities. scribd.com

Table 2: Example GC Method Parameters for Benzoic Acid Derivatives

| Parameter | Typical Condition | Purpose |

| Derivatization | Methylation with Diazomethane or TMS-CHN2 nih.govscribd.com | Increases volatility and thermal stability. |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) nih.gov | Nonpolar column for general-purpose separation. |

| Carrier Gas | Helium or Nitrogen at ~1 mL/min nih.govscribd.com | Inert mobile phase for carrying analytes through the column. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature gradient (e.g., start at 80°C, ramp to 300°C) nih.gov | Separates compounds based on boiling points. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | Provides detection and, with MS, structural information. |

For comprehensive purity and impurity profiling, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods couple the separation power of chromatography with the definitive identification capabilities of mass spectrometry.

LC-MS is particularly powerful for identifying and quantifying non-volatile impurities and degradation products in the parent compound. It can confirm the molecular weight of the main peak corresponding to this compound (MW: 223.03 g/mol ) and provide structural information on unknown trace-level impurities through fragmentation analysis (MS/MS). chiralen.comnih.gov

GC-MS, used after derivatization, is ideal for identifying volatile or semi-volatile impurities, such as residual starting materials or byproducts from the synthesis process. nih.gov For instance, it can detect isomeric impurities or compounds with slight structural variations that may be difficult to resolve by other means. The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a chemical fingerprint for positive identification.

Spectrophotometric and Titrimetric Methods for Quantification

While chromatography is essential for separation and impurity profiling, simpler methods like spectrophotometry and titration can be used for routine quantification of the bulk material.

UV-Visible Spectrophotometry : This method relies on the principle that the compound absorbs light in the ultraviolet range due to its aromatic ring. researchgate.net A solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured at the wavelength of maximum absorbance (λmax), which for similar benzoic acids is often around 230 nm. researchgate.netseafdec.org By comparing the absorbance to a calibration curve prepared from standards of known concentration, the quantity of the acid in the sample can be determined. ias.ac.in This method is fast and simple but lacks the specificity of chromatography. nih.govnih.gov

Method Validation for Analytical Purity and Isomeric Composition

Any analytical method developed for determining the purity and isomeric composition of this compound must be rigorously validated to ensure its reliability. Validation is performed according to guidelines from the International Conference on Harmonisation (ICH). ekb.eg

The key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or isomers.

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known concentration (a spiked sample). researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage.

Table 3: Key Parameters for Analytical Method Validation (based on ICH Guidelines)

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | Demonstrate separation of analyte from all potential impurities. | Peak purity analysis (e.g., using DAD) should pass. |

| Linearity | Establish a linear relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. researchgate.net |

| Precision | Evaluate the random error of the method. | Relative Standard Deviation (RSD) ≤ 2.0%. ekb.eg |

| LOD / LOQ | Determine the sensitivity of the method. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Assess the method's reliability with minor changes. | RSD of results should remain within acceptable limits. |

Structure Reactivity and Structure Property Relationship Studies

Influence of Halogen and Methyl Substituents on Aromatic Ring Activation/Deactivation

The reactivity of a substituted benzene (B151609) ring towards electrophilic aromatic substitution is determined by the electron-donating or electron-withdrawing nature of its substituents. Groups that donate electrons to the ring increase its nucleophilicity, thus "activating" it for reaction with an electrophile. Conversely, groups that withdraw electron density "deactivate" the ring, making it less reactive than benzene itself. libretexts.orgpharmaguideline.com

In 4,5-Dichloro-2-fluoro-3-methylbenzoic acid, the substituents have competing influences:

Halogen Substituents (2-Fluoro, 4-Chloro, 5-Chloro): Halogens exhibit a dual electronic effect. They are highly electronegative and withdraw electron density from the ring through the sigma bonds (a strong inductive effect, -I). lumenlearning.comlibretexts.org They also possess lone pairs of electrons that can be donated to the pi-system of the ring (a resonance effect, +R). libretexts.orgquora.com For halogens, the strong inductive effect predominates, making them deactivating groups. libretexts.orglumenlearning.com Therefore, the fluorine atom at the C2 position and the chlorine atoms at the C4 and C5 positions all serve to deactivate the aromatic ring, reducing its reactivity toward electrophiles.

Methyl Substituent (3-Methyl): The methyl group is an alkyl group, which is considered electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.org This donation of electron density increases the ring's nucleophilicity, making the methyl group an activating substituent. libretexts.org

Carboxylic Acid Group (1-COOH): The carboxylic acid group itself is a deactivating group due to the electron-withdrawing nature of the carbonyl.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|---|

| -F | C2 | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating |

| -CH₃ | C3 | Electron-Donating (+I) | N/A (Hyperconjugation) | Activating |

| -Cl | C4 | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating |

| -Cl | C5 | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating |

Electronic Effects on the Acidity of the Carboxylic Acid Group

The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the parent acid. libretexts.org Conversely, electron-donating groups destabilize the anion and decrease acidity. libretexts.orgstackexchange.com

The substituents on this compound affect its acidity as follows:

Ortho-Fluoro Group (C2): The fluorine atom at the ortho position has a profound acid-strengthening effect. This is due to its strong electron-withdrawing inductive effect, which stabilizes the adjacent carboxylate anion. pharmaguideline.com Furthermore, this is amplified by the "ortho effect," where the substituent sterically forces the carboxylic acid group to twist out of the plane of the benzene ring, which increases acidity irrespective of the substituent's electronic nature. wikipedia.orghcpgcollege.edu.instackexchange.com

Meta-Methyl Group (C3): The methyl group at the meta position has a weak electron-donating inductive effect. This effect slightly destabilizes the carboxylate anion, leading to a minor decrease in acidity. nih.gov

Meta- and Para-Chloro Groups (C4, C5): The chlorine atoms at the C4 (meta) and C5 (para) positions are strongly electron-withdrawing through their inductive effects, which significantly stabilizes the carboxylate anion and increases acidity. libretexts.org While the para chloro substituent can donate electrons via resonance, the inductive effect is the dominant factor for halogens in determining acidity. hcpgcollege.edu.in

The combined influence of one powerful ortho-fluoro group and two electron-withdrawing chloro groups far outweighs the small acid-weakening effect of the meta-methyl group. Therefore, this compound is expected to be a considerably stronger acid than unsubstituted benzoic acid (pKa ≈ 4.2).

Steric Hindrance Effects on Reaction Pathways and Conformation

Steric hindrance refers to the spatial interactions between bulky groups within a molecule that can influence its conformation and reactivity. In this compound, several steric interactions are present:

Ortho Effect and Conformation: The most significant steric interaction is between the C1-carboxylic acid group and the C2-fluoro substituent. This ortho-substitution forces the -COOH group to twist out of the plane of the aromatic ring. wikipedia.orgstackexchange.com This disruption of coplanarity inhibits the resonance interaction between the carboxyl group's pi system and the benzene ring, a key factor contributing to the increased acidity noted in the "ortho effect". stackexchange.comcdnsciencepub.com

Buttressing Effects: The methyl group at C3 can exert a "buttressing" or pushing effect on the C2-fluoro group, potentially increasing the steric strain between the fluorine and the carboxylic acid. rsc.org This can further enhance the twisting of the carboxyl group from the ring plane. Similarly, the C4-chloro substituent may sterically interact with the C3-methyl group. These cumulative steric pressures lock the molecule into a specific, likely non-planar, conformation.

Influence on Reactivity: The steric bulk around the carboxylic acid group, created by the ortho-fluoro and ortho-hydrogen (at C6), can hinder reactions that involve direct attack at the carbonyl carbon, such as esterification or amide formation, potentially requiring more forcing reaction conditions. Studies on other 2,6-disubstituted benzoic acids have shown that such steric hindrance can significantly impede access of reagents to the carboxylic acid group. nih.gov

Comparative Analysis with Related Dichloro-Fluoro-Methylbenzoic Acid Isomers

Comparing this compound with its isomers or related compounds highlights the critical role of substituent placement on the molecule's properties. The specific location of each group alters the electronic and steric environment, leading to different acidity and reactivity profiles.

| Compound Name | Key Structural Differences from Target Compound | Predicted Impact on Acidity (vs. Target) | Predicted Impact on Ring Reactivity (vs. Target) |

|---|---|---|---|

| This compound | - | - | - |

| 4,5-Dichloro-2-fluorobenzoic acid nih.gov | Lacks the C3-methyl group. | More acidic (lacks the electron-donating -CH₃ group). | Less reactive/more deactivated (lacks the activating -CH₃ group). |

| 2,4-Dichloro-3-methylbenzoic acid nih.gov | Lacks fluorine at C2; has chlorine at C2 instead of C5. | Similar or slightly less acidic (Cl is less electronegative than F but the ortho effect is still strong). | Similar reactivity; both are heavily halogenated and deactivated. |

| 3-Fluoro-2-methylbenzoic acid ossila.com | Lacks both chloro groups; F is at C3 and CH₃ is at C2. | Less acidic (fewer electron-withdrawing groups; CH₃ is now ortho, F is meta). | More reactive/less deactivated (lacks two deactivating Cl atoms). |

| 4-Fluoro-2-methylbenzoic acid chemicalbook.com | Lacks both chloro groups; F is at C4 and CH₃ is at C2. | Much less acidic (lacks two Cl atoms; F is now para). Strong ortho effect from C2-methyl group remains. | Much more reactive/less deactivated (lacks two deactivating Cl atoms). |

This comparative analysis demonstrates that even minor changes in the substitution pattern, such as moving a fluorine atom from an ortho to a para position or removing a methyl group, can lead to substantial shifts in the chemical properties of the molecule. The unique combination of substituents in this compound results in a molecule that is a strong organic acid with a sterically hindered carboxyl group and a highly deactivated aromatic ring.

Advanced Synthetic Applications and Derivative Chemistry of 4,5 Dichloro 2 Fluoro 3 Methylbenzoic Acid

Utilization as a Building Block for Complex Organic Synthesis

The highly functionalized aromatic ring of 4,5-dichloro-2-fluoro-3-methylbenzoic acid makes it a valuable precursor for the construction of intricate molecular architectures, particularly in the pharmaceutical and agrochemical industries. While specific examples for this exact molecule are not extensively documented in publicly available literature, the synthetic utility of closely related analogs provides a clear indication of its potential applications.

Halogenated benzoic acids are crucial intermediates in the synthesis of a variety of bioactive compounds. For instance, the structurally similar 4,5-dichloro-2-fluorobenzoic acid is a key intermediate in the production of herbicides. Its selective action is crucial for controlling unwanted plant growth while minimizing damage to crops. Furthermore, derivatives of halogenated benzoic acids have been explored for their potential in developing anti-inflammatory drugs and analgesics.

The synthesis of complex molecules often involves the initial conversion of the carboxylic acid group to other functionalities. For example, the esterification of the related 4,5-dichloro-2-fluorobenzoic acid with methanol (B129727) under acidic conditions yields methyl 4,5-dichloro-2-fluorobenzoate. This transformation is a common strategy to protect the carboxylic acid or to modify its reactivity for subsequent reactions.

Table 1: Representative Complex Molecules Derived from Related Halogenated Benzoic Acids

| Starting Material | Resulting Complex Molecule Class | Application |

| 2,4-Dichloro-5-fluorobenzoic acid | Fluoroquinolone Antibiotics | Antibacterial agents |

| 4,5-Dichloro-2-fluorobenzoic acid | Substituted Pyridines | Herbicides |

| 4-Chloro-2,3,5-trifluorobenzoic acid | Quinolone Carboxylic Acids | Antibacterial agents mdpi.com |

Preparation of Novel Heterocyclic Systems Containing the Substituted Benzoic Acid Moiety

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and halogenated benzoic acids are frequently employed as starting materials for constructing these ring systems. The presence of multiple reactive sites on this compound allows for various cyclization strategies.

One prominent application of similar benzoic acids is in the synthesis of quinolone antibiotics. mdpi.com The general approach involves the reaction of a substituted aniline (B41778) with a diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinolone core. The substituted benzoic acid can be introduced at various stages, often after the formation of the core heterocyclic structure.

Another important class of heterocycles derived from similar starting materials is benzimidazoles. The condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative is a standard method for their synthesis. For example, 4-(methylamino)-3-nitrobenzoic acid has been used as a precursor in the synthesis of benzimidazole (B57391) derivatives that are of interest in drug discovery.

The following table outlines general synthetic strategies for forming heterocyclic systems that are applicable to this compound based on the reactivity of analogous compounds.

Table 2: General Strategies for Heterocycle Synthesis

| Heterocyclic System | General Synthetic Approach |

| Quinolones | Reaction with a substituted aniline and a malonic acid derivative, followed by cyclization. |

| Benzimidazoles | Condensation with an o-phenylenediamine derivative. |

| Oxadiazoles | Conversion of the benzoic acid to a hydrazide, followed by cyclization with a one-carbon source. globalscientificjournal.com |

Synthesis and Investigation of Derivatives for Exploration of Unique Chemical Properties

The chemical properties of this compound can be fine-tuned through the synthesis of various derivatives. These derivatives not only serve as intermediates in multi-step syntheses but are also investigated for their own unique chemical and physical properties.

A primary derivative is the corresponding acid chloride, which can be synthesized by treating the carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acyl chloride is significantly more reactive than the parent carboxylic acid and is a key intermediate for the formation of amides and esters.

Another common set of derivatives are the esters, such as the methyl or ethyl esters. These are typically formed through Fischer esterification, reacting the benzoic acid with an alcohol in the presence of an acid catalyst. The properties of these esters, such as their solubility and boiling points, differ from the parent acid, which can be advantageous for purification and handling.

The electron-withdrawing nature of the halogen substituents on the aromatic ring influences the acidity of the carboxylic acid and the reactivity of the ring towards nucleophilic aromatic substitution. The methyl group, being electron-donating, can modulate this reactivity.

Table 3: Common Derivatives and Their Synthetic Utility

| Derivative | General Method of Preparation | Key Chemical Properties and Uses |

| Acyl Chloride | Reaction with thionyl chloride or oxalyl chloride | Highly reactive electrophile; used for acylation reactions to form amides and esters. |

| Methyl/Ethyl Ester | Fischer esterification with methanol or ethanol (B145695) and an acid catalyst | Increased volatility and solubility in organic solvents compared to the parent acid; used as a protected form of the carboxylic acid. |

| Amides | Reaction of the acyl chloride or the carboxylic acid (with a coupling agent) with an amine | Often exhibit biological activity; can serve as precursors for further transformations. |

Design and Synthesis of Chemically Modified Analogs for Probing Fundamental Chemical Principles

The synthesis of chemically modified analogs of this compound is a valuable tool for probing fundamental chemical principles, such as structure-activity relationships (SAR) in medicinal chemistry and the study of reaction mechanisms.

By systematically altering the substitution pattern on the aromatic ring, chemists can investigate the electronic and steric effects of different functional groups on the reactivity and biological activity of the molecule. For example, replacing one of the chlorine atoms with a bromine atom can alter the leaving group ability in nucleophilic substitution reactions. The synthesis of an isomer, such as 2,5-dichloro-3-fluoro-4-methylbenzoic acid, which has been prepared via a Sandmeyer reaction of the corresponding aniline, allows for a direct comparison of how substituent positioning affects the molecule's properties. prepchem.com

Furthermore, the introduction or modification of functional groups can be used to study reaction kinetics and mechanisms. For instance, comparing the esterification rates of this compound with an analog lacking the ortho-fluoro substituent would provide insight into the steric hindrance imparted by that group.

The study of such analogs is critical for the rational design of new molecules with desired properties, whether for use as pharmaceuticals, agrochemicals, or advanced materials.

Table 4: Examples of Chemically Modified Analogs and Their Research Applications

| Analog | Modification | Principle Investigated |

| 5-Bromo-2,4-difluorobenzoic acid | Replacement of chlorine with bromine | Nucleophilic substitution reactivity |

| 2,5-Dichloro-3-fluoro-4-methylbenzoic acid | Isomeric substitution pattern | Structure-property relationships prepchem.com |

| 4,5-Difluoro-2-methylbenzoic acid | Replacement of chlorine with fluorine | Electronic effects on acidity and ring stability |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | Addition of a hydroxyl group | Hydrogen-bonding capacity and hydrophilicity |

Q & A

Q. What are the recommended synthetic routes for 4,5-dichloro-2-fluoro-3-methylbenzoic acid, and how can intermediates be characterized?

- Methodological Answer : A two-step synthesis is commonly employed:

Chlorination/Fluorination : Start with a methylbenzoic acid precursor. Use AlCl₃ as a catalyst for electrophilic substitution, followed by nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) to introduce Cl/F groups .

Hydrolysis : Convert intermediates (e.g., methyl esters) to the carboxylic acid using NaOH in aqueous methanol (80°C, 4–6 hours) .

- Characterization : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity analysis. Confirm structure via NMR (¹H/¹³C) and FTIR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. How does the substitution pattern influence the compound’s solubility and stability?

- Methodological Answer :